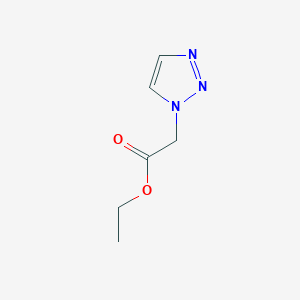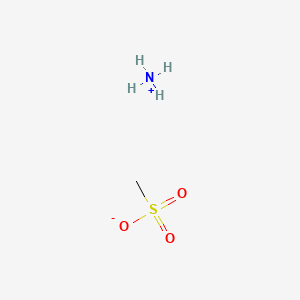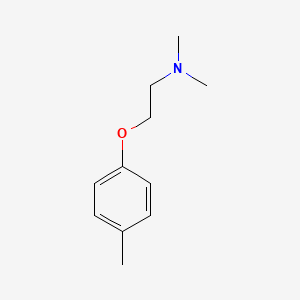
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate
Overview
Description
Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate: is a chemical compound belonging to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This particular compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with a suitable triazole precursor.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a more efficient and scalable process involving the reaction of ethyl acetoacetate with a triazole derivative under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: A wide range of substituted triazoles.
Mechanism of Action
Target of Action
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a derivative of 1H-1,2,3-triazole, a class of compounds known for their broad range of biological activities For instance, some 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme . Other indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . In the case of carbonic anhydrase-II inhibitors, it’s suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
Biochemical Pathways
Given the inhibitory activity of similar compounds against the carbonic anhydrase-ii enzyme , it can be inferred that this compound may interfere with the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Pharmacokinetics
One study suggests that for similar compounds, hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond are common metabolic pathways .
Result of Action
Similar 1h-1,2,3-triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This inhibition could potentially disrupt the balance of pH and the transport of carbon dioxide in the body.
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole moiety is known for its unique reactivity and biological activity . It is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
Triazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding .
Temporal Effects in Laboratory Settings
Triazole compounds are generally known for their high chemical stability .
Metabolic Pathways
Triazole compounds are known to be resistant to metabolic degradation .
Transport and Distribution
Triazole compounds are generally soluble in organic solvents , which may influence their distribution within cells and tissues.
Subcellular Localization
The solubility and stability of triazole compounds may influence their localization within cells .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs. Industry: It finds applications in the production of materials and chemicals.
Comparison with Similar Compounds
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A closely related compound with a different triazole ring structure.
Ethyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate: Another triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness: Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate is unique in its specific structure and reactivity, which makes it suitable for certain applications that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFJGMMMBJQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435572 | |
| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-21-0 | |
| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)
![4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde](/img/structure/B1599852.png)








